molecular formula C25H37ClN2O2S B1211962 Propanamide, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-N-methyl-N-(2-(2-pyridinyl)ethyl)-, monohydrochloride CAS No. 105357-17-3

Propanamide, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-N-methyl-N-(2-(2-pyridinyl)ethyl)-, monohydrochloride

Cat. No.: B1211962
CAS No.: 105357-17-3
M. Wt: 465.1 g/mol
InChI Key: MCQQQXHGLCUPHW-UHFFFAOYSA-N
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Description

SC-41661A is a small molecule drug that acts as an inhibitor of the enzyme arachidonate 5-lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid to leukotrienes, which are inflammatory mediators. SC-41661A has been studied for its potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions .

Preparation Methods

The synthesis of SC-41661A involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

SC-41661A primarily undergoes reactions typical of its functional groups. As an inhibitor of arachidonate 5-lipoxygenase, it interacts with the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes. The compound may also undergo oxidation and reduction reactions, depending on the specific conditions and reagents used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .

Scientific Research Applications

Mechanism of Action

SC-41661A exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase. This enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By blocking this pathway, SC-41661A reduces the production of leukotrienes, thereby dampening the associated inflammatory and proliferative activities. The compound’s mechanism involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis .

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-methyl-N-(2-pyridin-2-ylethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2S.ClH/c1-24(2,3)20-16-19(17-21(23(20)29)25(4,5)6)30-15-12-22(28)27(7)14-11-18-10-8-9-13-26-18;/h8-10,13,16-17,29H,11-12,14-15H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQQQXHGLCUPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCC(=O)N(C)CCC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909462
Record name 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105357-17-3
Record name SC 41661A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105357173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound of Example 4, (2.0 g) was dissolved in ethyl ether (400 ml). With rapid stirring, a saturated solution of hydrogen chloride in isopropyl alcohol was added dropwise until no further precipitation occurred. The oily material was stirred for 20 hours. The ethyl ether was decanted and the residue crystallized from ethyl acetate/ethyl ether to give the title compound (700 mg), m.p. ca. 153°-156° C.
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